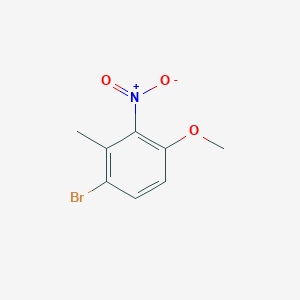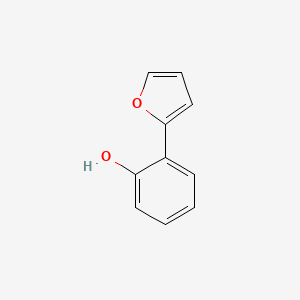
2-(フラン-2-イル)フェノール
説明
2-(Furan-2-YL)phenol is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-2-YL)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-YL)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
“2-(フラン-2-イル)フェノール”を含むフラン誘導体は、その顕著な抗菌活性で知られています . これらは、微生物耐性に対抗する新しい薬剤の開発に利用されてきました . フラン核は、これらの新薬の探索における重要な合成技術です .
抗ウイルス用途
“2-(フラン-2-イル)フェノール”などのフラン含有化合物は、抗ウイルス薬によく用いられてきました . これらは、幅広い有利な生物学的および薬理学的特性を提供します .
抗真菌用途
フラン誘導体であるフルフラールは、特に小麦黒穂病の増殖を抑制する効果的な殺菌剤として知られています . これは、“2-(フラン-2-イル)フェノール”の潜在的な抗真菌用途を示唆しています。
抗炎症および鎮痛用途
フラン含有化合物は、抗炎症および鎮痛薬で使用されてきました . これらは、幅広い有益な生物学的および薬理学的特性を示します .
エポキシ樹脂における用途
“2-(フラン-2-イル)フェノール”を含むフラン誘導体は、エポキシ樹脂の合成に使用されてきました . これらの樹脂は、幅広い産業用途を持ち、フラン誘導体は持続可能な生産に貢献しています .
抗うつ薬および抗不安薬用途
フラン含有化合物は、抗うつ薬および抗不安薬に使用されてきました . これらは、幅広い有利な生物学的および薬理学的特性を提供します .
抗パーキンソン病および抗緑内障用途
フラン含有化合物は、抗パーキンソン病および抗緑内障薬に使用されてきました . これらは、幅広い有益な生物学的および薬理学的特性を示します .
抗がん用途
作用機序
Target of Action
The primary target of 2-(Furan-2-YL)phenol is related to the formation of high-density hydrogen bonding among repeating units . This compound is designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin, which intrinsically has dual hydrogen bond networks .
Mode of Action
2-(Furan-2-YL)phenol interacts with its targets through the formation of high-density hydrogen bonding . This interaction results in the creation of epoxy resin with dual hydrogen bond networks and a dynamic imine structure .
Biochemical Pathways
The compound’s ability to form high-density hydrogen bonding suggests it may influence pathways related to bond formation and stability .
Result of Action
The action of 2-(Furan-2-YL)phenol results in the formation of epoxy resin with both excellent mechanical properties and good thermal stability . This epoxy resin exhibits significantly improved mechanical properties due to the increased density of the hydrogen bond network and physical crosslinking interaction . It also possesses superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .
生化学分析
Biochemical Properties
2-(Furan-2-YL)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 2-(Furan-2-YL)phenol and these enzymes often involves the hydroxylation of the furan ring, leading to the formation of more reactive intermediates . Additionally, 2-(Furan-2-YL)phenol can bind to certain proteins, altering their conformation and activity .
Cellular Effects
2-(Furan-2-YL)phenol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity . Furthermore, 2-(Furan-2-YL)phenol impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-(Furan-2-YL)phenol involves several key interactions at the molecular level. It can bind to biomolecules through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, 2-(Furan-2-YL)phenol has been found to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-2-YL)phenol can change over time. The stability of this compound is influenced by factors such as temperature and pH . Over time, 2-(Furan-2-YL)phenol may degrade into various byproducts, which can have different biological activities . Long-term exposure to 2-(Furan-2-YL)phenol in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(Furan-2-YL)phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it can become toxic and cause adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
2-(Furan-2-YL)phenol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic flux of 2-(Furan-2-YL)phenol can be influenced by the presence of other compounds that compete for the same metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-(Furan-2-YL)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 2-(Furan-2-YL)phenol may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . The accumulation of 2-(Furan-2-YL)phenol in certain tissues can lead to localized effects, which may be beneficial or harmful .
Subcellular Localization
The subcellular localization of 2-(Furan-2-YL)phenol is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-(Furan-2-YL)phenol may be targeted to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus allows it to interact with nuclear receptors and transcription factors, thereby modulating gene expression .
特性
IUPAC Name |
2-(furan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSYRKLORAGEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465356 | |
| Record name | 2-(2-furyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106584-14-9 | |
| Record name | 2-(2-Furanyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106584-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-furyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


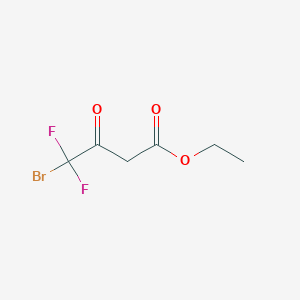

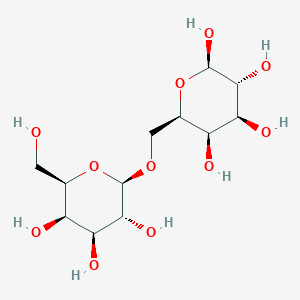
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)
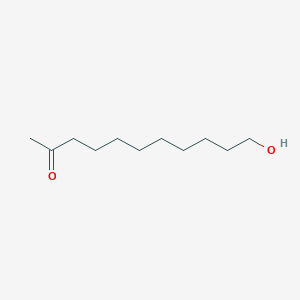
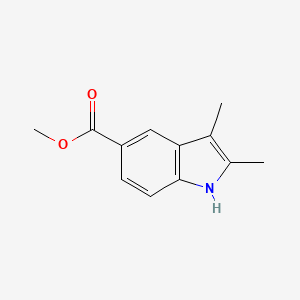


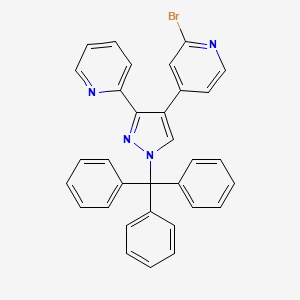
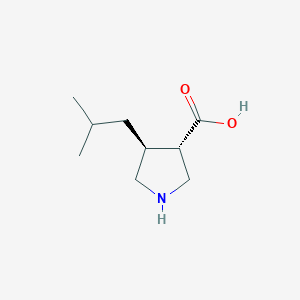
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)


